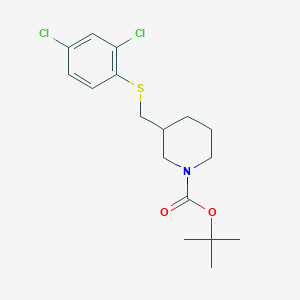
(E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of benzoxazole derivatives, which have been extensively studied for their biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of (E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or receptors, leading to a decrease in their activity. This hypothesis is supported by the observed inhibitory activity of this compound against certain enzymes and receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of certain enzymes and receptors, leading to a decrease in their function. In vivo studies have shown that this compound can exhibit antitumor and anti-inflammatory activities, making it a potential candidate for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide in lab experiments include its high purity, stability, and reproducibility. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of (E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action of this compound to better understand its biological activity.
3. Exploration of the potential applications of this compound in drug discovery and material science.
4. Development of new analytical methods for the detection and quantification of this compound.
5. Investigation of the toxicity and safety profile of this compound to determine its suitability for use in human studies.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and its mechanism of action and biological activity have been studied in vitro and in vivo. Further research is needed to fully understand the potential of this compound and to explore its future applications.
Méthodes De Synthèse
The synthesis of (E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide can be achieved through a multistep process involving the reaction of 2-amino-5-iodobenzoxazole with 2-bromo-2-methylpropane, followed by the reaction of the resulting product with 2-aminothiophenol and sulfonyl chloride. This method has been reported in the literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
(E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising lead compound for drug discovery. In material science, this compound has been used as a fluorescent probe for the detection of certain analytes. In analytical chemistry, this compound has been used as a standard for the calibration of analytical instruments.
Propriétés
IUPAC Name |
(E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13(2)18-19-16-12-15(8-9-17(16)23-18)20-24(21,22)11-10-14-6-4-3-5-7-14/h3-13,20H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXOAHWYAKPXGN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2909765.png)


![1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine](/img/structure/B2909769.png)
![Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate](/img/structure/B2909771.png)
![N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2909775.png)


![N-(2,3-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2909778.png)
